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Compound of Interest

Compound Name: ChaC8

Cat. No.: B1577518 Get Quote

A Note on Terminology: Initial database searches for "ChaC8" did not yield specific results for a

protein with this designation in the context of neurodegenerative diseases. It is plausible that

"ChaC8" is a typographical error. This guide will focus on two proteins with similar

nomenclature and relevance to neurology: CACNG8 (Calcium Voltage-Gated Channel Auxiliary

Subunit Gamma 8) and CA8 (Carbonic Anhydrase-Related Protein 8). This document serves

as an in-depth technical resource for researchers, scientists, and drug development

professionals, summarizing the current understanding of these two proteins and their potential

roles in neurodegenerative disorders.

CACNG8: A Modulator of Neuronal Excitability
CACNG8, also known as TARP gamma-8, is a type I transmembrane protein that plays a

crucial role in regulating the function of both AMPA-type glutamate receptors and L-type

voltage-gated calcium channels.[1][2] Given that excitotoxicity and dysregulated calcium

homeostasis are central to the pathophysiology of many neurodegenerative diseases,

CACNG8 presents a potential, albeit underexplored, therapeutic target.

Core Functions of CACNG8
AMPA Receptor Regulation: CACNG8 is integral to the trafficking of AMPA receptors to the

neuronal surface and their stabilization at the postsynaptic density.[1] It also modulates the

gating properties of these receptors, slowing their activation, deactivation, and

desensitization rates.[3]
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Calcium Channel Modulation: CACNG8 interacts with the pore-forming subunit of L-type

voltage-gated calcium channels (containing CACNA1C), regulating their activity.[1][3] This

function is critical for controlling calcium influx in response to neuronal depolarization.

Association with Neurological Disorders
While direct links to Alzheimer's disease, Parkinson's disease, or Amyotrophic Lateral Sclerosis

(ALS) are still emerging, research has associated CACNG8 with other neurological and

psychiatric conditions. For instance, studies in mice have shown that a deficiency in TARP γ-8

can lead to behaviors resembling attention-deficit hyperactivity disorder (ADHD).[4]

Furthermore, genetic variations in CACNG8 have been explored for their potential association

with conditions like epilepsy and neuropathic pain due to the protein's role in modulating

neuronal excitability.[5]

Signaling Pathways Involving CACNG8
CACNG8 is a key component of the postsynaptic density and is involved in critical signaling

pathways that govern synaptic plasticity and neuronal survival. Its modulation of AMPA

receptors directly impacts long-term potentiation (LTP) and long-term depression (LTD), cellular

mechanisms underlying learning and memory. Dysregulation of these pathways is a well-

established feature of Alzheimer's disease.
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CACNG8's role in modulating glutamate and calcium signaling at the synapse.

Experimental Protocols for Studying CACNG8
Protocol 1: Co-Immunoprecipitation to Verify CACNG8 and AMPA Receptor Interaction

Cell Culture and Lysis: Culture primary neurons or HEK293T cells co-expressing tagged

CACNG8 and an AMPA receptor subunit (e.g., GluA1). Lyse cells in a non-denaturing buffer

(e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

Antibody Incubation: Incubate the cell lysate with an antibody specific to the CACNG8 tag

(e.g., anti-FLAG) overnight at 4°C with gentle rotation.

Immunoprecipitation: Add Protein A/G magnetic beads to the lysate and incubate for 1-2

hours at 4°C to capture the antibody-protein complexes.

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
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Elution and Western Blotting: Elute the bound proteins from the beads using a low-pH elution

buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using

an antibody against the AMPA receptor subunit (e.g., anti-GluA1) to confirm the interaction.

Protocol 2: Electrophysiology to Assess CACNG8's Effect on AMPA Receptor Currents

Cell Preparation: Use whole-cell patch-clamp recordings from cultured hippocampal neurons

or transfected HEK293T cells expressing AMPA receptors with or without CACNG8.

Recording: Clamp the cell at a holding potential of -60 mV.

Agonist Application: Rapidly apply glutamate (1 mM) to the cell for a short duration (e.g., 1-2

ms) to evoke an AMPA receptor-mediated current.

Data Analysis: Measure the amplitude, activation rate, and deactivation rate of the evoked

currents. Compare these parameters between cells with and without CACNG8 expression to

determine its modulatory effects.

CA8 (CARP VIII): Atypical Carbonic Anhydrase in
Neuroprotection
Carbonic Anhydrase-Related Protein 8 (CARP VIII), encoded by the CA8 gene, is a member of

the carbonic anhydrase family that lacks the canonical enzymatic activity of CO2 hydration due

to the absence of key histidine residues in its active site.[6][7] It is predominantly expressed in

the cerebellum, particularly in Purkinje cells, and has been implicated in motor control and

neuronal survival.[6][8]

Core Functions of CA8
Calcium Signaling Regulation: CA8 is known to interact with the inositol 1,4,5-trisphosphate

receptor type 1 (IP3R1), a key channel for releasing calcium from the endoplasmic reticulum.

[9] This interaction suggests a role for CA8 in modulating intracellular calcium signaling.

Neuroprotection: Overexpression of CA8 in neuronal cell lines has been shown to reduce

cell death induced by apoptotic stimuli like staurosporine.[10][11] Conversely, downregulation

of CA8 can lead to abnormal calcium release and impaired neuronal mobility.[10]
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Association with Neurological Disorders
Mutations in the CA8 gene are directly linked to autosomal recessive cerebellar ataxia, mental

retardation, and dysequilibrium syndrome (CAMRQ).[12][13] Studies in mouse models with

CA8 mutations have demonstrated motor dysfunction and altered calcium dynamics in

cerebellar granule cells.[14] While a direct causal link to Alzheimer's, Parkinson's, or ALS has

not been established, the fundamental role of CA8 in calcium signaling and neuronal survival

makes it a protein of interest in the broader context of neurodegeneration.[15] Interestingly, a

different carbonic anhydrase, CA1, has been found to be upregulated in the motor neurons of

ALS patients, suggesting that this protein family may have a wider role in this disease.[14][16]

Quantitative Data on CA8 Expression and Function
Study Type Model System Finding Reference

Expression Analysis Zebrafish

Highest CA8 mRNA

expression in the

brain.

[17]

Functional Study
Neuro-2a & SK-N-SH

cells

Overexpression of

wild-type CA8

significantly

decreased

staurosporine-induced

cell death.

[10]

Mutation Analysis
Neuro-2a & SK-N-SH

cells

Disease-associated

mutants (S100P,

G162R) showed

significantly shorter

protein half-lives

compared to wild-

type.

[18][19]

Behavioral Study Zebrafish

Knockdown of the ca8

gene resulted in

abnormal movement

patterns.

[10]
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Signaling Pathways Involving CA8
CA8's primary known signaling interaction is with IP3R1 at the endoplasmic reticulum. By

modulating IP3R1, CA8 can influence the release of calcium into the cytoplasm, which in turn

affects a multitude of downstream pathways, including those involved in apoptosis, such as the

caspase cascade.
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CA8's modulatory role in IP3R1-mediated calcium release from the ER.

Experimental Protocols for Studying CA8
Protocol 1: In Vitro Calcium Release Assay

Cell Culture and Permeabilization: Culture a neuronal cell line (e.g., SK-N-SH) and

permeabilize the plasma membrane with a mild detergent like saponin, leaving intracellular

stores intact.

Calcium Loading: Load the endoplasmic reticulum with a fluorescent calcium indicator (e.g.,

Fluo-4) in a buffer mimicking intracellular ionic conditions.

Stimulation: Add a known concentration of IP3 to the buffer to stimulate calcium release

through IP3R1.

Measurement: Use a fluorescence plate reader or microscope to measure the change in

fluorescence over time, which corresponds to the amount of calcium released into the buffer.

Analysis: Compare the rate and amplitude of calcium release in cells overexpressing wild-

type CA8 versus mutant CA8 or a control vector to determine CA8's effect on IP3R1

function.

Protocol 2: Zebrafish Larvae Motility Assay

Morpholino Injection: Inject one- to two-cell stage zebrafish embryos with a previously

validated morpholino targeting the ca8 gene to achieve knockdown.
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Larval Rearing: Raise the injected embryos to 3-5 days post-fertilization (dpf).

Behavioral Recording: Place individual larvae in a multi-well plate and record their swimming

behavior using a high-speed camera.

Data Analysis: Use behavioral analysis software to quantify parameters such as total

distance moved, velocity, and turning frequency. Compare these parameters between ca8

morphants and control-injected larvae to assess the impact of CA8 knockdown on motor

function.

Future Directions and Therapeutic Implications
The exploratory studies on CACNG8 and CA8 highlight their involvement in fundamental

neuronal processes that are known to be disrupted in neurodegenerative diseases.

For CACNG8, future research should focus on directly investigating its expression and

function in post-mortem brain tissue from patients with Alzheimer's, Parkinson's, and ALS.

Developing specific inhibitors or modulators of CACNG8 could offer a therapeutic strategy to

mitigate excitotoxicity and abnormal calcium influx in these conditions.[5]

For CA8, elucidating the precise molecular mechanism by which it protects against apoptosis

is a key next step. If its protective effects are confirmed in animal models of

neurodegeneration, strategies to enhance CA8 expression or function could represent a

novel neuroprotective approach.[15]

In conclusion, while the originally queried "ChaC8" remains elusive, the related proteins

CACNG8 and CA8 both present intriguing, though currently indirect, connections to the

pathogenesis of neurodegenerative diseases. Further focused research is warranted to clarify

their roles and evaluate their potential as targets for future drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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